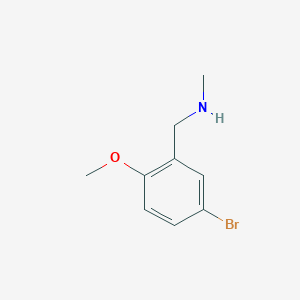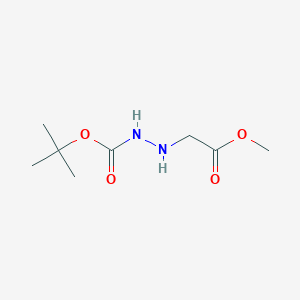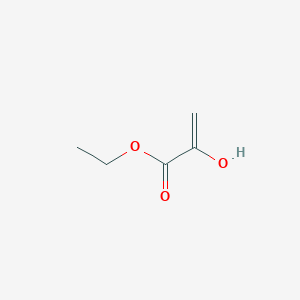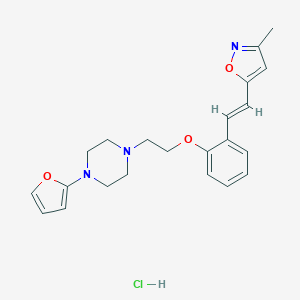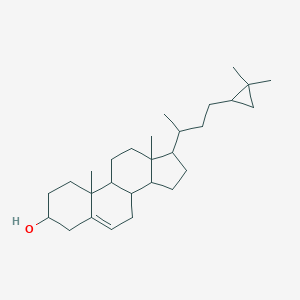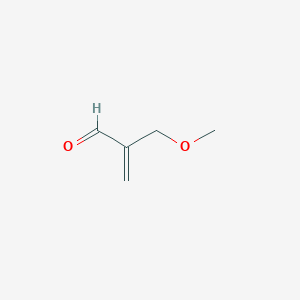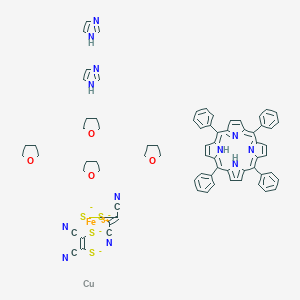
copper;1,2-dicyanoethene-1,2-dithiolate;1H-imidazole;iron(3+);oxolane;5,10,15,20-tetraphenyl-21,22-dihydroporphyrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper;1,2-dicyanoethene-1,2-dithiolate;1H-imidazole;iron(3+);oxolane;5,10,15,20-tetraphenyl-21,22-dihydroporphyrin is a complex compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as Cu(DADIM)(Im)Fe(Ox)(TPP), and it is a synthetic model of the active site of cytochrome c oxidase. The compound has a porphyrin ring that acts as a redox-active ligand, and it can be used in various applications, including catalysis, biochemistry, and material science.
Mécanisme D'action
The mechanism of action of Cu(DADIM)(Im)Fe(Ox)(TPP) involves the transfer of electrons between the metal ion and the ligands. The porphyrin ring acts as a redox-active ligand, and it can accept or donate electrons. This property allows Cu(DADIM)(Im)Fe(Ox)(TPP) to catalyze various oxidation reactions.
Effets Biochimiques Et Physiologiques
Cu(DADIM)(Im)Fe(Ox)(TPP) has been shown to have potential as a therapeutic agent. It has been studied for its ability to inhibit the growth of cancer cells and to treat neurodegenerative diseases. However, further research is needed to fully understand its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Cu(DADIM)(Im)Fe(Ox)(TPP) in lab experiments is its unique properties. The compound can be used as a catalyst for various reactions, and it has potential therapeutic applications. However, one of the limitations of using Cu(DADIM)(Im)Fe(Ox)(TPP) is its high cost and complexity of synthesis.
Orientations Futures
There are several future directions for research on Cu(DADIM)(Im)Fe(Ox)(TPP). One direction is to further study its catalytic properties and develop new applications for the compound. Another direction is to investigate its potential as a therapeutic agent and to develop new drugs based on its structure. Additionally, research could focus on developing more efficient and cost-effective methods for synthesizing Cu(DADIM)(Im)Fe(Ox)(TPP).
Méthodes De Synthèse
The synthesis of Cu(DADIM)(Im)Fe(Ox)(TPP) involves several steps. First, the porphyrin ring is synthesized by reacting pyrrole with an aldehyde. The resulting porphyrin is then reacted with a metal ion, such as iron(III), to form the metalloporphyrin. The ligands, including 1,2-dicyanoethene-1,2-dithiolate, 1H-imidazole, and oxolane, are then added to the metalloporphyrin to form the final complex compound.
Applications De Recherche Scientifique
Cu(DADIM)(Im)Fe(Ox)(TPP) has been extensively studied for its catalytic properties. It has been shown to catalyze the oxidation of various substrates, including alcohols, alkenes, and sulfides. The compound has also been used in biochemistry research to study the mechanism of action of cytochrome c oxidase. Additionally, Cu(DADIM)(Im)Fe(Ox)(TPP) has been used in material science research to develop new materials with unique properties.
Propriétés
Numéro CAS |
127203-07-0 |
|---|---|
Nom du produit |
copper;1,2-dicyanoethene-1,2-dithiolate;1H-imidazole;iron(3+);oxolane;5,10,15,20-tetraphenyl-21,22-dihydroporphyrin |
Formule moléculaire |
C74H70CuFeN12O4S4- |
Poids moléculaire |
1439.1 g/mol |
Nom IUPAC |
copper;1,2-dicyanoethene-1,2-dithiolate;1H-imidazole;iron(3+);oxolane;5,10,15,20-tetraphenyl-21,22-dihydroporphyrin |
InChI |
InChI=1S/C44H30N4.2C4H2N2S2.4C4H8O.2C3H4N2.Cu.Fe/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;2*5-1-3(7)4(8)2-6;4*1-2-4-5-3-1;2*1-2-5-3-4-1;;/h1-28,45-46H;2*7-8H;4*1-4H2;2*1-3H,(H,4,5);;/q;;;;;;;;;;+3/p-4 |
Clé InChI |
YEMSKLZPNJJUEO-KOLJXMRRSA-J |
SMILES isomérique |
C1COCC1.C1COCC1.C1COCC1.C1COCC1.C1=CC=C(C=C1)C2=C3NC(=C(C4=CC=C(N4)C(=C5N=C(C(=C6N=C2C=C6)C7=CC=CC=C7)C=C5)C8=CC=CC=C8)C9=CC=CC=C9)C=C3.C1=CN=CN1.C1=CN=CN1.C(#N)/C(=C(/[S-])\C#N)/[S-].C(#N)/C(=C(/[S-])\C#N)/[S-].[Fe+3].[Cu] |
SMILES |
C1CCOC1.C1CCOC1.C1CCOC1.C1CCOC1.C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)N3.C1=CN=CN1.C1=CN=CN1.C(#N)C(=C(C#N)[S-])[S-].C(#N)C(=C(C#N)[S-])[S-].[Fe+3].[Cu] |
SMILES canonique |
C1CCOC1.C1CCOC1.C1CCOC1.C1CCOC1.C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)N3.C1=CN=CN1.C1=CN=CN1.C(#N)C(=C(C#N)[S-])[S-].C(#N)C(=C(C#N)[S-])[S-].[Fe+3].[Cu] |
Synonymes |
bis(imidazole)(5,10,15,20-tetraphenylporphinato)iron(III) bis(1,2-dicyanoethylenedithiolato)cuprate(III) tetrakis(tetrahydrofuran) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



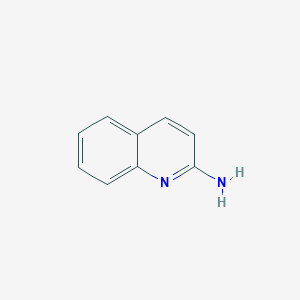
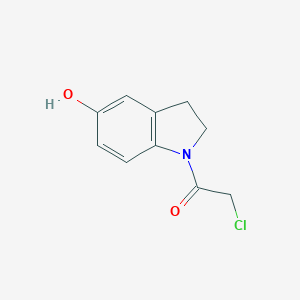
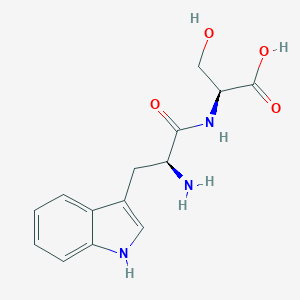
![Methyl 4-[[3,5-bis(trimethylsilyl)benzoyl]amino]benzoate](/img/structure/B145025.png)
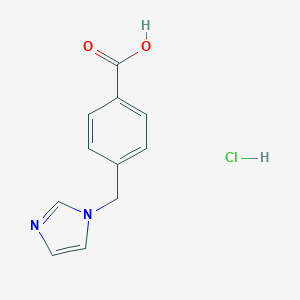
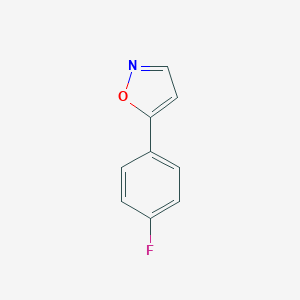
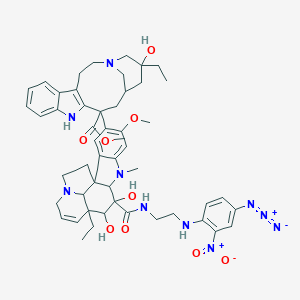
![[1-(2-Diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane](/img/structure/B145032.png)
